molecular formula C10H8N2 B017097 5-Methyl-1,3-benzenediacetonitrile CAS No. 107170-81-0

5-Methyl-1,3-benzenediacetonitrile

Cat. No.: B017097
CAS No.: 107170-81-0
M. Wt: 156.18 g/mol
InChI Key: CQDLIGVVPZHEAS-UHFFFAOYSA-N
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Description

5-Methyl-1,3-benzenediacetonitrile is an organic compound with the molecular formula C11H10N2. It is also known by several other names, including 3-Cyanomethyl-5-methylphenylacetonitrile and 5-Methyl-1,3-dicyanobenzene . This compound is a derivative of benzenediacetonitrile, where the benzene ring is substituted with a methyl group at the 5-position. It is a white to off-white solid with a melting point of 71-72°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Methyl-1,3-benzenediacetonitrile can be synthesized through various methods. One common synthetic route involves the reaction of 3,5-bis(bromomethyl)toluene with sodium cyanide in the presence of a suitable solvent such as ethanol . The reaction conditions typically include refluxing the mixture to facilitate the substitution of bromine atoms with cyano groups.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the purification process may include recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1,3-benzenediacetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile groups to primary amines.

    Substitution: The nitrile groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or alcohols can react with the nitrile groups under basic or acidic conditions.

Major Products Formed

    Oxidation: 5-Methyl-1,3-benzenediacetic acid.

    Reduction: 5-Methyl-1,3-benzenediamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Methyl-1,3-benzenediacetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl-1,3-benzenediacetonitrile primarily involves its role as an intermediate in chemical reactions. In the context of pharmaceutical applications, it is a precursor to compounds that inhibit the enzyme aromatase. Aromatase inhibitors work by binding to the enzyme’s active site, preventing the conversion of androgens to estrogens, which is crucial in the treatment of hormone-sensitive cancers .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dicyanomethyl toluene
  • 3-Cyanomethyl-5-methylphenylacetonitrile
  • 5-Methyl-1,3-dicyanobenzene

Uniqueness

5-Methyl-1,3-benzenediacetonitrile is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various pharmaceuticals and specialty chemicals .

Properties

CAS No.

107170-81-0

Molecular Formula

C10H8N2

Molecular Weight

156.18 g/mol

IUPAC Name

2,5-dimethylbenzene-1,3-dicarbonitrile

InChI

InChI=1S/C10H8N2/c1-7-3-9(5-11)8(2)10(4-7)6-12/h3-4H,1-2H3

InChI Key

CQDLIGVVPZHEAS-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)CC#N)CC#N

Canonical SMILES

CC1=CC(=C(C(=C1)C#N)C)C#N

Pictograms

Acute Toxic; Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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